molecular formula C9H8FNO B8558091 2-Fluoro-4-(2-hydroxyethyl)benzonitrile

2-Fluoro-4-(2-hydroxyethyl)benzonitrile

Cat. No.: B8558091
M. Wt: 165.16 g/mol
InChI Key: XINPDSCTWINCJT-UHFFFAOYSA-N
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Description

This compound combines the electron-withdrawing effects of the nitrile and fluorine groups with the hydrophilic hydroxyethyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and liquid crystal materials. For instance, 2-fluoro-4-(hydroxymethyl)benzonitrile (CAS 2090953-73-2), a related compound with a hydroxymethyl (-CH2OH) group, is used in pharmaceutical intermediate synthesis . The hydroxyethyl group in the target compound may enhance solubility in polar solvents compared to shorter-chain hydroxyl analogs due to increased hydrogen-bonding capacity and steric flexibility.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-fluoro-4-(2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H8FNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,5,12H,3-4H2

InChI Key

XINPDSCTWINCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-4-(2-hydroxyethyl)benzonitrile with structurally similar benzonitrile derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight Key Properties Applications References
This compound -CN, -F, -CH2CH2OH (para) ~181.16 (estimated) High polarity due to -OH and -CN; likely soluble in polar solvents (e.g., methanol, DMF). Pharmaceutical intermediates; potential use in polymer or liquid crystal synthesis. Inferred
2-Fluoro-4-hydroxybenzonitrile -CN, -F, -OH (para) 137.11 Planar structure with intermolecular O-H···N hydrogen bonds; melting point ~103–105°C. Intermediate for liquid crystals (e.g., 4-cyano-3-fluorophenyl derivatives) .
2-Fluoro-4-(trifluoromethyl)benzonitrile -CN, -F, -CF3 (para) 189.11 Electron-deficient nitrile due to -CF3; melting point 103–105°C; boiling point 178–180°C. Building block for agrochemicals and fluorinated polymers .
2-Fluoro-4-(4-fluorophenyl)benzonitrile -CN, -F, -C6H4F (para) 215.20 Biphenyl structure with enhanced π-π stacking; used in high-purity pharmaceutical intermediates. Suzuki coupling precursor; drug discovery .
2-Fluoro-4-(hydroxymethyl)benzonitrile -CN, -F, -CH2OH (para) 151.12 Hydroxymethyl group increases hydrophilicity; used in indazole synthesis (e.g., (3-amino-1H-indazol-6-yl)methanol) . Anticancer and kinase inhibitor intermediates .
2-Fluoro-4-(trimethylsilylethynyl)benzonitrile -CN, -F, -C≡C-Si(CH3)3 (para) 229.29 Trimethylsilyl group enhances stability; used in cross-coupling reactions (e.g., Sonogashira). GHz-frequency materials and organic electronics .

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

  • The hydroxyethyl group in this compound offers greater steric flexibility and solubility compared to the hydroxymethyl or hydroxyl analogs. This makes it advantageous for reactions requiring polar protic solvents .
  • Electron-withdrawing groups (e.g., -CF3 in 2-Fluoro-4-(trifluoromethyl)benzonitrile) increase the electrophilicity of the nitrile, facilitating nucleophilic additions or cyclizations .

Applications in Synthesis :

  • Compounds with boronate esters (e.g., 2-Fluoro-4-(dioxaborolan-2-yl)benzonitrile) are critical for Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation in drug discovery .
  • Ethynyl-substituted derivatives (e.g., trimethylsilylethynyl) are pivotal in synthesizing conjugated polymers for optoelectronic devices .

Thermal and Physical Stability: Fluorinated benzonitriles generally exhibit higher thermal stability (e.g., 2-Fluoro-4-(trifluoromethyl)benzonitrile, b.p. 178–180°C) compared to non-fluorinated analogs, making them suitable for high-temperature reactions .

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